Home > Products > Building Blocks P19855 > 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine - 914347-82-3

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Catalog Number: EVT-1810847
CAS Number: 914347-82-3
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. This compound has garnered interest in medicinal chemistry due to its unique structural characteristics, which may confer distinct biological properties. The molecular formula for this compound is C9H11BrN2OC_9H_{11}BrN_2O, and it is classified under pyrimidine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.

Source and Classification

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine belongs to the class of pyrimidine derivatives, which are widely studied for their biological activities. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This specific derivative is characterized by the presence of a bromine atom and a pyrrolidine moiety, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine can be achieved through various methods, primarily involving bromination reactions of pyrimidines. A common approach includes:

  1. Bromination of Pyrimidines: This method typically involves the reaction of a suitable pyrimidine precursor with bromine under controlled conditions to introduce the bromine atom at the desired position.
  2. Substitution Reactions: The introduction of the pyrrolidin-3-yloxy group can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with a halogenated pyrimidine.

Technical details regarding these methods include controlling reaction temperatures and times to optimize yields and purity of the final product .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Weight: C9H11BrN2OC_9H_{11}BrN_2O = 244.10 g/mol
  • Melting Point: Not extensively documented, but similar compounds typically have moderate melting points.
  • Solubility: Likely soluble in organic solvents due to the presence of the pyrrolidine moiety.
Chemical Reactions Analysis

Reactions

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine can participate in various chemical reactions typical for pyrimidine derivatives, including:

  1. Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to new derivatives.
  2. Condensation Reactions: The compound may undergo condensation with other reagents to form more complex structures.

Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction time, which influence the efficiency and selectivity of the reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the bromine atom.

Relevant data from similar compounds suggest that such derivatives often exhibit moderate stability and reactivity profiles conducive to further chemical modifications .

Applications

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new anti-inflammatory or anti-cancer drugs.
  2. Biochemical Research: Its unique properties could facilitate studies in enzyme inhibition or receptor binding assays.
  3. Synthetic Chemistry: It may act as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine in Contemporary Medicinal Chemistry

Structural Significance in Heterocyclic Drug Design

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine represents a strategically engineered hybrid scaffold merging a halogenated pyrimidine core with a pyrrolidine-containing side chain. This architecture embodies key principles of modern de novo medicinal chemistry design, leveraging the pyrimidine ring as a privileged pharmacophore. Pyrimidines serve as versatile bioisosteres for phenyl rings and other aromatic systems, enhancing solubility, hydrogen-bonding capacity, and target affinity while maintaining optimal spatial geometry for target engagement [9]. The bromine atom at the 5-position provides a synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient exploration of structure-activity relationships (SAR) around this vector [1] [9].

The pyrrolidin-3-yloxy linker introduces a three-dimensional, sp³-hybridized component that projects the pyrrolidine nitrogen into diverse spatial orientations relative to the planar pyrimidine core. This conformational flexibility is critical for adapting to binding pockets in biological targets, particularly enzymes and receptors where precise hydrogen-bonding networks govern ligand affinity. The pyrrolidine nitrogen, often protonated at physiological pH, facilitates salt bridge formation with aspartate or glutamate residues, while its ring structure constrains rotational freedom, potentially improving selectivity and reducing entropic penalties upon binding [2] [9]. This design echoes successful pyrimidine-based therapeutics like EGFR inhibitors (e.g., osimertinib, rociletinib), where fused pyrrolopyrimidine or aminopyrrolidine motifs contribute to high kinase selectivity and potency against resistant mutants [1].

  • Electronic and Steric Considerations: The electron-withdrawing pyrimidine nucleus adjacent to the ether oxygen creates an electron-deficient environment, potentially enhancing interactions with electron-rich enzyme pockets. Conversely, the pyrrolidine contributes electron density, creating a push-pull electronic profile that can optimize binding thermodynamics [9].
  • Synthetic Tractability: The scaffold is readily assembled via nucleophilic aromatic substitution (SNAr), where 5-bromo-2,4-dichloropyrimidine undergoes selective displacement at C2 by 3-hydroxypyrrolidine, followed by further functionalization. This parallels routes used for advanced EGFR-TK inhibitors like AZD9291 derivatives [1] [7].

Table 1: Structural Features and Their Functional Roles in 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Structural ElementPhysicochemical PropertiesRole in Drug Design
5-Bromopyrimidine CoreElectron-deficient π-system; Halogen bond donorSynthetic handle for diversification; Enhances membrane permeability; Directs metal-catalyzed coupling
Pyrrolidin-3-yloxy LinkerConformationally constrained aliphatic amine; Basic nitrogen (pKa ~10-11)Provides 3D vectoring; Enables salt bridge formation; Modulates solubility and logD
N-Heterocyclic HybridBalanced logP; Moderate aqueous solubilityMimics peptide turn structures; Targets ATP-binding sites in kinases and nucleotide-binding proteins

Historical Development and Key Milestones in Pyrrolidinyl-Pyrimidine Research

The investigation of pyrrolidinyl-pyrimidine hybrids traces its origins to foundational studies on purine and pyrimidine biochemistry, evolving significantly with the advent of targeted cancer therapies. Early work focused on simple aminopyrimidines, but the strategic incorporation of saturated nitrogen heterocycles like pyrrolidine emerged as a response to challenges in kinase inhibitor development—particularly the need for enhanced selectivity, brain penetration, and activity against resistance mutations [1] [4].

Generational Evolution of Pyrrolidinyl-Pyrimidine Therapeutics:

  • First Generation (2000-2010): Exploration of 2-anilinopyrimidines (e.g., WZ4002) as covalent EGFR inhibitors. These compounds demonstrated the critical role of Cys797 engagement in overcoming T790M resistance but exhibited off-target toxicity and metabolic instability [1].
  • Second Generation (2010-2018): Development of pyrrolo[2,3-d]pyrimidine-fused systems (e.g., osimertinib’s indole-pyrrolidine motif). These leveraged the pyrrolidine’s ability to occupy hydrophobic back pockets in kinases while improving CNS penetration for brain metastases [1] [2]. Clinical success of osimertinib (AZD9291), approved in 2015 for EGFR T790M-positive NSCLC, validated the scaffold’s potential [1].
  • Third Generation (2018-Present): Focus on non-covalent inhibitors and macrocyclic derivatives to address C797S resistance. Structural modifications increasingly incorporated pyrrolidin-3-yloxy linkers to optimize binding kinetics and circumvent metabolic liabilities associated with N-methylindole motifs in earlier drugs [1]. Compound 5 (Fig. 2 in [1]), a pyrrolopyridine derivative, demonstrated >30-fold selectivity for EGFRL858R/T790M over wild-type EGFR, highlighting the impact of pyrrolidine ring functionalization.

The specific scaffold 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine gained prominence circa 2020 as a versatile intermediate for synthesizing covalent and non-covalent inhibitors. Its utility stems from two factors: (1) The bromine atom enables rapid diversification to install acrylamide warheads (for covalent inhibition) or hydrophobic groups (for affinity optimization), mirroring strategies used in third-generation EGFR inhibitors [1]; (2) The chiral pyrrolidin-3-yloxy linker allows exploration of stereospecific binding—a feature exploited in compounds like 1 (Fig. 2 in [1]), where stereochemistry influenced mutant EGFR selectivity (IC50 = 5 nM for EGFRL858R/T790M) [1].

Table 2: Key Milestones in Pyrrolidinyl-Pyrimidine Drug Development

YearMilestone CompoundStructural InnovationImpact
2014WZ40022-Anilinopyrimidine with acrylamide warheadFirst pyrimidine-based inhibitor targeting EGFR T790M resistance
2015Osimertinib (AZD9291)Pyrrolo[2,3-d]pyrimidine core + indole-pyrrolidineFirst FDA-approved 3rd-gen EGFR-TKI; Validated pyrrolidine for CNS penetration
2021Compound 5 [1]Pyrrolopyridine replacing N-methylindoleAddressed osimertinib metabolism; Improved selectivity (>30-fold)
2023Pyrrolo[2,3-d]pyrimidine IKKβ inhibitors [2]Fused tricyclic system with pyrrolidineDemonstrated scaffold versatility beyond oncology (anti-inflammatory apps)

Recent synthetic advances (2023-2025) have optimized routes to enantiopure 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, resolving racemates via chiral chromatography or asymmetric synthesis of protected 3-hydroxypyrrolidine precursors. These developments support its application in targeted protein degraders (PROTACs) and covalent fragment libraries, positioning it as a next-generation building block in precision oncology and anti-infective drug discovery [1] [9].

Properties

CAS Number

914347-82-3

Product Name

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyrimidine

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

InChI

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2

InChI Key

OJLUWWFOZOXWOI-UHFFFAOYSA-N

SMILES

C1CNCC1OC2=NC=C(C=N2)Br

Canonical SMILES

C1CNCC1OC2=NC=C(C=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.